molecular formula C15H16N2 B1317931 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline CAS No. 861038-20-2

4-[3,4-Dihydro-1(2H)-quinolinyl]aniline

Cat. No. B1317931
CAS RN: 861038-20-2
M. Wt: 224.3 g/mol
InChI Key: IMYBMPFGRJVRBT-UHFFFAOYSA-N
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Description

“4-[3,4-Dihydro-1(2H)-quinolinyl]aniline” is a chemical compound with the molecular formula C15H16N2 . It is used in various chemical reactions and has potential applications in different fields.


Synthesis Analysis

The synthesis of compounds similar to “4-[3,4-Dihydro-1(2H)-quinolinyl]aniline” has been reported in the literature. For instance, 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized using the Castagnoli–Cushman reaction . This reaction is a cyclization reaction of 2-aminobenzylamines with α-oxoketene dithioacetals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[3,4-Dihydro-1(2H)-quinolinyl]aniline” can be inferred from its molecular formula C15H16N2 . Detailed properties such as melting point, boiling point, and density would require experimental determination .

Scientific Research Applications

Synthesis of Potential Rho-Kinase Inhibitors

A study by Letellier et al. (2008) discussed the synthesis of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one, derived from the reaction of 3,3-dimethylacryloyl chloride with aniline. This research aimed at investigating the potential of these compounds as Rho-kinase inhibitors, which are important in arterial hypertension management (Letellier et al., 2008).

Synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones

Research by Sekar and Prasad (1999) explored the synthesis of various quinolinone derivatives through the reaction of diethyl 2-(3'-methyl-but-2'-enyl) malonate with anilines. This work contributes to the field of natural product synthesis, particularly focusing on derivatives with potential pharmacological applications (Sekar & Prasad, 1999).

Synthesis of 6-Amino-3,4-dihydro-2(1H)-quinolinone

Wu Chun (2004) synthesized Amino-3,4-dihydro-2(1H)-quinolinone from aniline and 3-chloropropionylchloride. This synthesis involved condensation and cyclization, yielding a compound with potential relevance in various chemical and pharmacological applications (Wu Chun, 2004).

Development of Polyamides with Quinolinyl Aniline Pendant Group

A study by Ghaemy and Bazzar (2010) focused on synthesizing a novel diamine monomer with a pendant 4-(quinolin-8-yloxy) aniline group. This research is significant for the development of soluble and thermally stable polyamides with potential applications in material science (Ghaemy & Bazzar, 2010).

Synthesis and Applications in Antimalarial Research

Gupta and Prabhakar (2006) analyzed antimalarial agents, focusing on the structure-activity relations of 7-chloro-4-(3',5'-disubstituted anilino)quinolines. This study contributes to the understanding of molecular structures in antimalarial drugs, highlighting the importance of electron-rich centers for enhanced activity (Gupta & Prabhakar, 2006).

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline may also interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.

Result of Action

Based on the known biological activities of indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c16-13-7-9-14(10-8-13)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYBMPFGRJVRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,4-Dihydro-1(2H)-quinolinyl]aniline

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